(R)-(-)-1,2-Diaminopropane sulfate

描述

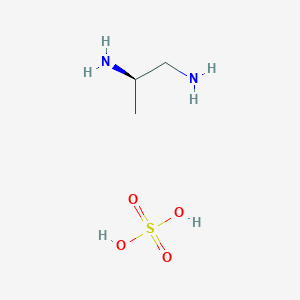

®-(-)-1,2-Diaminopropane sulfate is an organic compound that belongs to the class of diamines. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1,2-Diaminopropane sulfate typically involves the reaction of ®-(-)-1,2-Diaminopropane with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The reaction can be represented as follows: [ \text{®-(-)-1,2-Diaminopropane} + \text{H}_2\text{SO}_4 \rightarrow \text{®-(-)-1,2-Diaminopropane sulfate} ]

Industrial Production Methods

In industrial settings, the production of ®-(-)-1,2-Diaminopropane sulfate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

化学反应分析

Types of Reactions

®-(-)-1,2-Diaminopropane sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines.

科学研究应用

Pharmaceutical Applications

(R)-(-)-1,2-Diaminopropane sulfate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with metal ions makes it valuable in drug development.

- Metal Complexes : The compound has been explored for its potential in forming palladium complexes that exhibit anti-cancer properties. For instance, studies have shown that palladium complexes derived from (R)-(-)-1,2-diaminopropane can effectively inhibit cancer cell growth .

- Chiral Ligand : As a chiral ligand, this compound plays a crucial role in asymmetric synthesis. Its application in catalysis allows for the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry .

Agricultural Applications

In agriculture, this compound serves as an intermediate for the synthesis of crop protection agents.

- Fungicides : It is used to synthesize fungicides such as Basfungin. This compound acts by inhibiting fungal growth and is particularly effective against various plant pathogens .

- Additives : Derivatives of this diamine are also utilized as additives in fertilizers and pesticides to enhance their effectiveness and reduce environmental impact .

Electrochemical Applications

The electrochemical properties of this compound have been studied extensively.

- Zinc Electrodeposition : Research indicates that the addition of (R)-(-)-1,2-diaminopropane to zinc sulfate baths during electrodeposition improves the quality of zinc coatings. This is achieved through enhanced nucleation and growth processes during electrochemical deposition .

- Corrosion Inhibition : The compound has shown promise as a corrosion inhibitor in various metal substrates when used in electrochemical systems. Its ability to form protective films on metal surfaces contributes to reduced corrosion rates .

Coordination Chemistry

This compound is a significant ligand in coordination chemistry.

- Bidentate Ligand : It acts as a bidentate ligand capable of coordinating with transition metals. This property is exploited in the synthesis of metal complexes used for catalysis and material science applications .

- Catalytic Reactions : The compound's coordination with metals facilitates various catalytic reactions, making it a vital component in synthetic organic chemistry .

Case Study 1: Palladium Complexes

In a study examining palladium complexes formed with (R)-(-)-1,2-diaminopropane, researchers found that these complexes exhibited significant cytotoxicity against cancer cell lines. The study highlighted the potential for developing new anti-cancer therapies based on these metal-diamine interactions.

Case Study 2: Electrochemical Zinc Coatings

A comprehensive study on zinc electrodeposition revealed that incorporating (R)-(-)-1,2-diaminopropane into the electrolyte significantly improved the uniformity and adherence of zinc coatings on steel substrates. The findings suggest that this diamine can enhance the performance of protective coatings in industrial applications.

作用机制

The mechanism by which ®-(-)-1,2-Diaminopropane sulfate exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in catalysis, enzyme inhibition, and other biochemical processes.

相似化合物的比较

Similar Compounds

(S)-(+)-1,2-Diaminopropane sulfate: The enantiomer of ®-(-)-1,2-Diaminopropane sulfate.

1,3-Diaminopropane: A structural isomer with different chemical properties.

Ethylenediamine: A related diamine with a shorter carbon chain.

Uniqueness

®-(-)-1,2-Diaminopropane sulfate is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with molecular targets also distinguish it from other diamines, making it a versatile compound in various applications.

生物活性

(R)-(-)-1,2-Diaminopropane sulfate, also known as 1,2-diaminopropane or 1-Methylethylenediamine, is a chiral diamine that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial effects, antioxidant properties, and potential applications in drug formulation.

1. Synthesis and Structural Characterization

This compound can be synthesized through multiple methods, including the reduction of 1,2-dinitropropane or via the reductive amination of propanal with ammonia. The compound is characterized by its strong basicity and solubility in water. Its structural features include two primary amine groups that can participate in various chemical interactions, making it a versatile building block in organic synthesis.

2.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) Studies : Research indicates that metal complexes formed with (R)-(-)-1,2-diaminopropane exhibit significant antibacterial activity against various strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus. The MIC values for these complexes were found to be lower than those of standard antibiotics like Ampicillin and Ciprofloxacin .

| Compound Type | MIC against E. coli (mg/mL) | MIC against B. subtilis (mg/mL) | MIC against S. aureus (mg/mL) |

|---|---|---|---|

| (R)-(-)-1,2-Diaminopropane | 91 | 91 | 111 |

| Metal Complex [NiL] | 49 | 55 | 42 |

- Antifungal Activity : Similar findings were observed with antifungal tests where the metal chelates derived from (R)-(-)-1,2-diaminopropane showed enhanced activity compared to the parent diamine .

2.2 Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays:

- DPPH Scavenging Activity : The compound demonstrated significant free radical scavenging ability when tested against DPPH radicals. Lower absorbance readings in spectrophotometric assays indicated higher antioxidant potential .

- Lipid Peroxidation Inhibition : Studies have shown that (R)-(-)-1,2-diaminopropane can inhibit lipid peroxidation effectively, suggesting its role as a protective agent against oxidative stress .

3.1 Application in Drug Formulation

Research has explored the use of this compound in formulating drugs that require enhanced solubility and stability:

- Zinc Coating Processes : In electrochemical studies, the presence of (R)-(-)-1,2-diaminopropane was found to influence zinc electrodeposition significantly. This suggests potential applications in developing coatings for pharmaceutical devices .

3.2 Metabolic Role

In metabolic studies involving cyanobacteria, the compound plays a crucial role in nitrogen metabolism. It assists in synthesizing amino acids and nucleic acids essential for cellular functions .

4. Conclusion

This compound exhibits a range of biological activities that make it a compound of interest in both medicinal chemistry and biochemistry. Its antimicrobial properties are particularly noteworthy, alongside its antioxidant capabilities. Ongoing research into its applications could lead to innovative therapeutic strategies and improvements in drug formulations.

属性

IUPAC Name |

(2R)-propane-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDQRKYOFLFZPW-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628452 | |

| Record name | Sulfuric acid--(2R)-propane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144118-44-5 | |

| Record name | Sulfuric acid--(2R)-propane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。